

Application Note: Quantification of S-(3-Hydroxydodecanoyl)-CoA using LC-MS/MS

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Compound of Interest

Compound Name: *S-(3-Hydroxydodecanoate)-CoA*

Cat. No.: *B12381822*

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Abstract

This application note details a sensitive and specific method for the quantification of S-(3-Hydroxydodecanoyl)-CoA in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). S-(3-Hydroxydodecanoyl)-CoA is a key intermediate in the mitochondrial beta-oxidation of fatty acids. Accurate measurement of its levels is crucial for studying fatty acid metabolism and its dysregulation in various diseases. The described methodology, including sample preparation, chromatographic separation, and mass spectrometric detection, provides a robust framework for researchers in metabolic studies and drug development.

Introduction

S-(3-Hydroxydodecanoyl)-CoA is a medium-chain acyl-CoA that plays a critical role in the catabolism of fatty acids through the beta-oxidation pathway.^{[1][2]} This metabolic process is fundamental for energy production, particularly in tissues with high energy demands such as the heart and skeletal muscle.^[3] Dysregulation of fatty acid oxidation is implicated in a variety of metabolic disorders. Therefore, the ability to accurately quantify intermediates like S-(3-Hydroxydodecanoyl)-CoA is essential for understanding disease pathogenesis and for the development of novel therapeutic interventions. LC-MS/MS offers high selectivity and sensitivity, making it the ideal analytical technique for the quantification of low-abundance endogenous molecules like acyl-CoAs.^{[4][5]}

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol is suitable for the extraction of S-(3-Hydroxydodecanoyl)-CoA from plasma or serum samples.

- Thaw Samples: Thaw frozen plasma or serum samples on ice.
- Aliquoting: In a microcentrifuge tube, add 100 μ L of the plasma or serum sample.
- Internal Standard: Add 10 μ L of an internal standard solution (e.g., a stable isotope-labeled S-(3-Hydroxydodecanoyl)-CoA or an odd-chain acyl-CoA not present in the sample) to each sample, calibrator, and quality control sample.
- Protein Precipitation: Add 400 μ L of cold acetonitrile to precipitate proteins.
- Vortexing: Vortex the mixture vigorously for 30 seconds.
- Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
- Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
- Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
- Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
- Reconstitution: Reconstitute the dried extract in 100 μ L of the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B).
- Final Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
- Transfer to Vial: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

- System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 μ m particle size) is recommended for good retention and separation of medium-chain acyl-CoAs.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient Elution: A linear gradient can be optimized as follows:
 - 0-1 min: 5% B
 - 1-8 min: 5% to 95% B
 - 8-10 min: Hold at 95% B
 - 10.1-12 min: Return to 5% B for column re-equilibration.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 μ L.

Mass Spectrometry

- System: A triple quadrupole mass spectrometer.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da corresponding to the 3'-phospho-ADP moiety.[\[11\]](#) The exact mass of S-(3-Hydroxydodecanoyl)-CoA is approximately 965.8 g/mol .[\[12\]](#)
 - Precursor Ion (Q1): m/z 966.8 [M+H]⁺

- Product Ion (Q3): m/z 459.8 [M+H - 507]⁺
- Note: These values should be optimized by direct infusion of a standard.
- Ion Source Parameters:
 - Capillary Voltage: 3.5 kV
 - Source Temperature: 150°C
 - Desolvation Temperature: 400°C
 - Desolvation Gas Flow: 800 L/hr
 - Cone Gas Flow: 50 L/hr

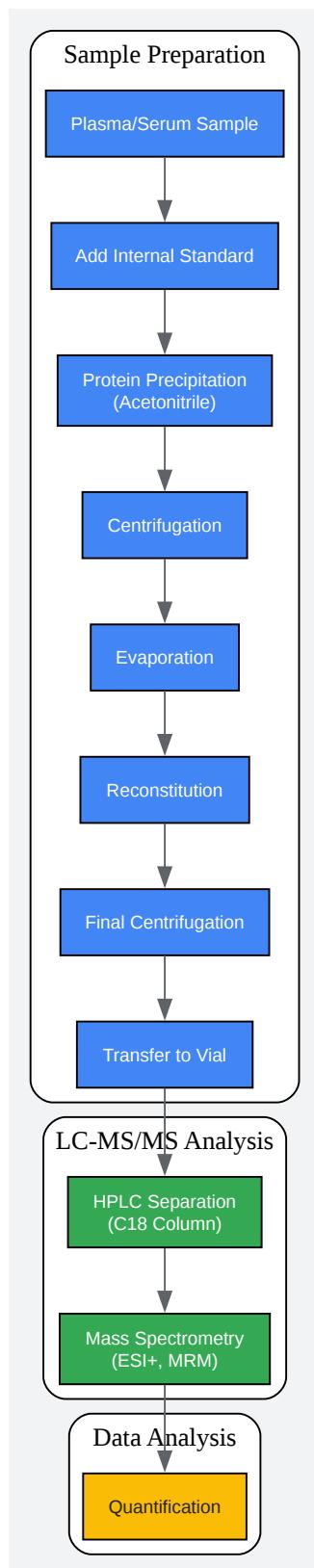
Data Presentation

The following table presents representative quantitative data for a hypothetical validation of the S-(3-Hydroxyldecanoyl)-CoA quantification method. These values are intended as a guideline and should be determined experimentally for each specific assay.[\[5\]](#)[\[13\]](#)[\[14\]](#)

Parameter	Result
Linearity Range	0.5 - 500 ng/mL
Correlation Coefficient (r ²)	> 0.995
Limit of Detection (LOD)	0.1 ng/mL
Limit of Quantification (LOQ)	0.5 ng/mL
Precision (Intra-day, %CV)	< 10%
Precision (Inter-day, %CV)	< 15%
Accuracy (% Recovery)	85 - 115%

Visualizations

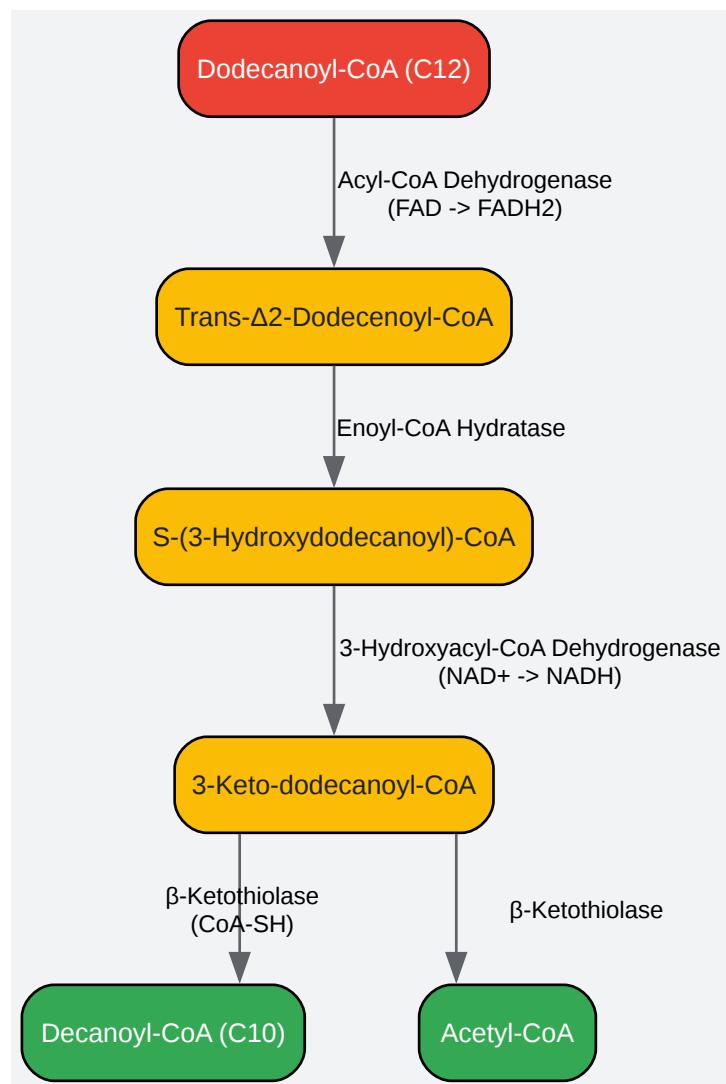
Experimental Workflow



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Caption: Experimental workflow for the quantification of S-(3-Hydroxydodecanoyl)-CoA.

Mitochondrial Beta-Oxidation Pathway



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Caption: Role of S-(3-Hydroxydodecanoyl)-CoA in the mitochondrial beta-oxidation spiral.

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